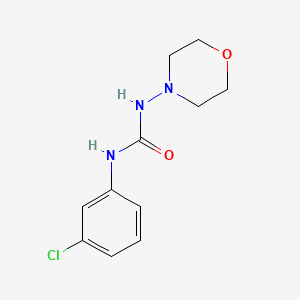
N-(3-Chlorophenyl)-N'-(4-morpholinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
clofentezine , is a chemical compound with the following structure:
ClC6H4NHC(NH2)OC4H8O
Clofentezine is a white crystalline solid that belongs to the class of urea derivatives. It is primarily used as an acaricide (pesticide targeting mites) in agriculture. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Clofentezine can be synthesized through various routes. One common method involves the reaction of 3-chloroaniline with morpholine to form the intermediate N-(3-chlorophenyl)-N’-morpholinylurea. This intermediate is then treated with urea to yield clofentezine. The industrial production typically involves efficient and scalable processes to ensure cost-effectiveness.
Analyse Chemischer Reaktionen
Clofentezine undergoes several chemical reactions:
Oxidation: It is relatively stable under oxidative conditions.
Reduction: Reduction of the chloro group can lead to the formation of amines.
Substitution: The chlorine atom can be substituted with other functional groups.
Common reagents and conditions include various reducing agents, nucleophiles, and catalysts. Major products formed depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Clofentezine finds applications in various fields:
Agriculture: As an acaricide, it effectively controls mites on crops such as grapes, citrus fruits, and ornamental plants.
Environmental Research: Its impact on non-target organisms and environmental persistence is studied.
Medicine: Research explores potential therapeutic uses beyond acaricidal activity.
Wirkmechanismus
Clofentezine disrupts mite development by inhibiting chitin synthesis, affecting their molting process. It specifically targets the enzyme chitin synthase. The compound’s mode of action involves interfering with the mite’s exoskeleton formation.
Vergleich Mit ähnlichen Verbindungen
Clofentezine stands out due to its selective acaricidal activity and low mammalian toxicity. Similar compounds include other acaricides like hexythiazox and fenpyroximate.
Eigenschaften
CAS-Nummer |
551917-63-6 |
|---|---|
Molekularformel |
C11H14ClN3O2 |
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-morpholin-4-ylurea |
InChI |
InChI=1S/C11H14ClN3O2/c12-9-2-1-3-10(8-9)13-11(16)14-15-4-6-17-7-5-15/h1-3,8H,4-7H2,(H2,13,14,16) |
InChI-Schlüssel |
LRPVEXVIQGQFJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1NC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


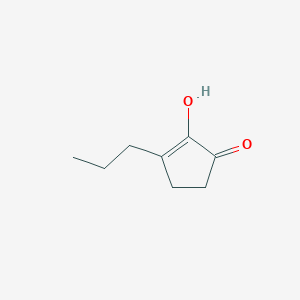
![7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B12007698.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12007710.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12007717.png)
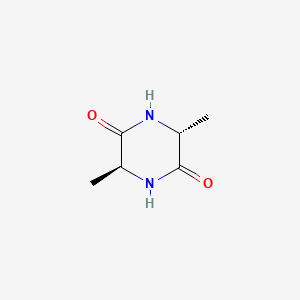
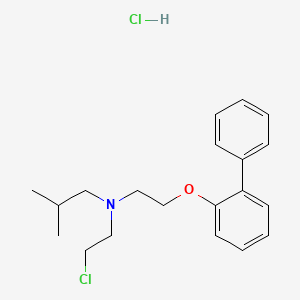
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12007732.png)
![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12007739.png)
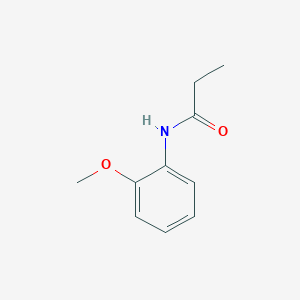
![2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12007747.png)
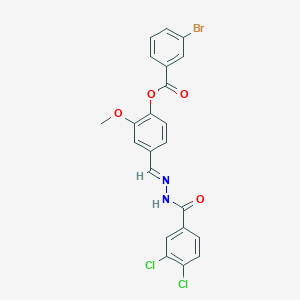
![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12007765.png)
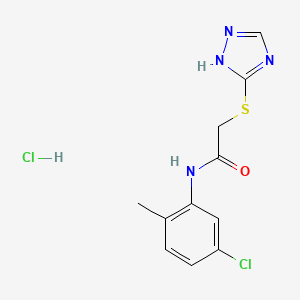
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007776.png)
